

solubility and stability of CK-963 in DMSO

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Compound of Interest

Compound Name: CK-963

Cat. No.: B12371826

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An In-depth Technical Guide on the Solubility and Stability of **CK-963** in DMSO

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the solubility and stability of **CK-963** in Dimethyl Sulfoxide (DMSO), along with its mechanism of action and relevant experimental protocols. **CK-963** is a novel cardiac troponin activator that has demonstrated the ability to increase cardiac contractility.[1] [2] This document summarizes key technical data and provides detailed methodologies for its application in a research setting.

Solubility of CK-963 in DMSO

CK-963 exhibits high solubility in DMSO, making it a suitable solvent for the preparation of stock solutions for in vitro and in vivo studies.[3][4]

Parameter	Value	Notes
Solubility in DMSO	100 mg/mL	Ultrasonic assistance is required to achieve this concentration.[3]
Molar Concentration	179.64 mM	Based on a molecular weight of 556.68 g/mol .[3]
Formulation for In Vivo Studies	100% DMSO	Used as a formulation vehicle for intravenous administration in rats.[1][4]

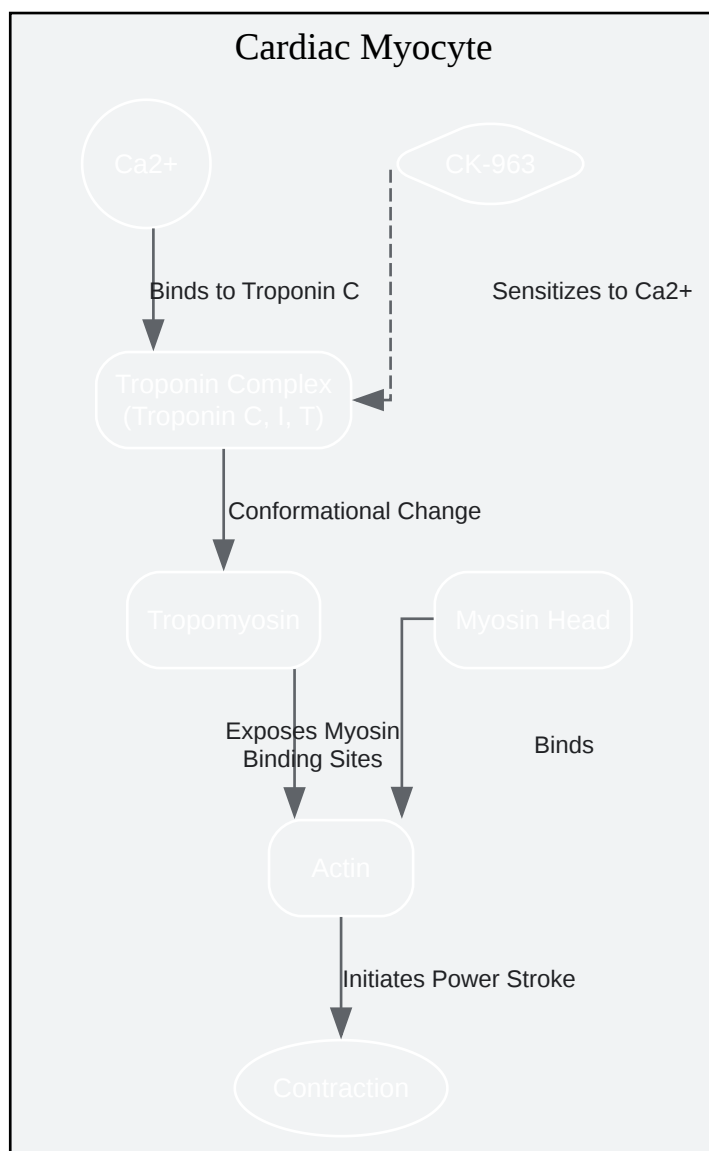
Stability of CK-963 in DMSO

Proper storage of **CK-963** in DMSO is crucial to maintain its integrity and activity. The following table outlines the recommended storage conditions.

Storage Temperature	Duration	Special Conditions
-80°C	6 months	Protect from light.[3]
-20°C	1 month	Protect from light.[3]

Mechanism of Action: Cardiac Troponin Activation

CK-963 functions as a cardiac troponin C (cTnC) activator.[3] It directly interacts with the cardiac troponin complex, a key regulatory component of the muscle sarcomere, to sensitize it to calcium.[1][5] This sensitization leads to an increase in cardiac contractility without a corresponding increase in intracellular calcium concentrations.[2] Isothermal calorimetry studies have confirmed a direct interaction between **CK-963** and a cardiac troponin chimera with a dissociation constant (K_i) of 11.5 μM . [1][2][3][4]



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Signaling pathway of **CK-963** in cardiac muscle contraction.

Experimental Protocols

The following are summaries of key experimental protocols involving **CK-963**.

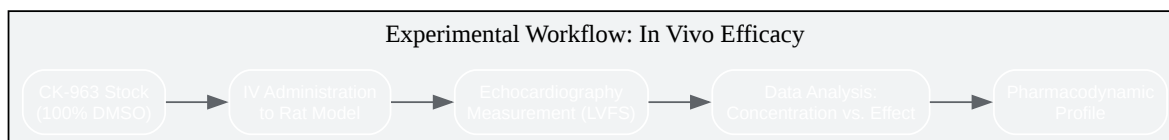
In Vivo Pharmacokinetic Studies in Rats

- Objective: To determine the pharmacokinetic profile of **CK-963**.

- Animal Model: Male Sprague-Dawley rats.[3]
- Dosing: 0.5 mg/kg administered intravenously (IV).[3][4]
- Formulation: **CK-963** dissolved in 100% DMSO.[1][4]
- Key Findings: In these studies, **CK-963** exhibited a clearance of less than 25% of hepatic blood flow and a half-life of 0.6 hours.[1][3][4]

Rat Echocardiography Assessment

- Objective: To evaluate the in vivo efficacy of **CK-963** on cardiac function.
- Method: Echocardiography was used to measure changes in left ventricular fractional shortening (LVFS), an indicator of cardiac contractility.[1][4]
- Results: **CK-963** demonstrated concentration-dependent increases in cardiac fractional shortening of up to 95%.[2][4][6] An increase of approximately 10% in fractional shortening was observed at an unbound plasma concentration of 0.4 μM . [1][4]



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Workflow for in vivo assessment of **CK-963**.

Isothermal Titration Calorimetry (ITC)

- Objective: To confirm the direct binding of **CK-963** to its target.
- Methodology: ITC was used to measure the thermodynamic parameters of the interaction between **CK-963** and a cardiac troponin chimera.[1][4]

- Results: The study confirmed a direct interaction with a dissociation constant (K_d) of $11.5 \pm 3.2 \mu\text{M}$.^{[1][2][4]} The binding was characterized by an enthalpy change (ΔH) of $-10.3 \pm 2.1 \text{ kcal/mol}$ and an entropy change (ΔS) of $-12.0 \pm 7.5 \text{ cal/mol}\cdot\text{K}$.^[1]

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